2-Chloro-9-methyl-9H-purin-6-amine
Description
Overview of Purine (B94841) Heterocycles in Biological Systems and Medicinal Chemistry
Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. frontiersin.org Their derivatives are among the most widespread nitrogen-containing heterocycles in nature. frontiersin.org
Purine Metabolism and its Importance in Cellular Processes
Purine metabolism is a critical series of biochemical reactions that produce and break down purines. nih.govnih.gov These processes are vital for numerous cellular functions. Purines, such as adenine (B156593) and guanine (B1146940), are essential building blocks for DNA and RNA. nih.gov Beyond their role in genetics, purine nucleotides like adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) are the primary currency of cellular energy and are crucial for intracellular signaling. nih.gov Purines are also components of essential cofactors, including nicotinamide (B372718) adenine dinucleotide (NAD) and coenzyme A. nih.gov
Mammalian cells maintain their purine levels through two main pathways: the de novo synthesis pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles purine bases from the breakdown of nucleic acids. nih.govbldpharm.com The de novo pathway is an energy-intensive process, consuming five molecules of ATP for each molecule of inosine (B1671953) 5'-monophosphate (IMP) generated. nih.gov Due to the high energy demand, most cells under normal conditions rely on the salvage pathway. nih.gov Imbalances in purine metabolism can lead to various diseases, including immunodeficiencies and different types of cancer. nih.govbldpharm.com
Role of Purine Derivatives as Pharmacophores in Drug Development
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The purine scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide range of biological targets, leading to diverse therapeutic effects. medchemexpress.com
The versatility of the purine ring allows for the synthesis of a multitude of derivatives with a wide array of biological activities. bldpharm.com These include anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties. bldpharm.com The ability to modify the purine core at various positions enables the fine-tuning of the molecule's pharmacological profile, making purine derivatives a cornerstone in the development of new drugs. medchemexpress.combldpharm.com
Classification and Therapeutic Relevance of Substituted Purines
The substitution patterns on the purine ring system give rise to a vast number of compounds with distinct biological activities. These substitutions can dramatically alter the molecule's interaction with biological targets.
Historical Context of Purine Analogue Research
The history of purine research dates back to 1776 when Carl Wilhelm Scheele first isolated uric acid from kidney stones. frontiersin.org The term "purine" was coined by Emil Fischer in 1884, who also achieved the first synthesis of the parent purine molecule in 1898. frontiersin.org A significant milestone in the synthesis of purine derivatives was the Traube purine synthesis, developed in 1900, which involves the reaction of an amine-substituted pyrimidine with formic acid. frontiersin.orgnih.gov
The therapeutic potential of purine analogues was realized in the mid-20th century with the discovery of compounds like 6-mercaptopurine (B1684380), an anticancer agent, and azathioprine, an immunosuppressive drug. nih.govsigmaaldrich.com These discoveries spurred extensive research into the synthesis and biological evaluation of a wide range of substituted purines, leading to the development of numerous clinically important drugs. sigmaaldrich.com
Contemporary Research Landscape of Chloropurine and Methylpurine Derivatives
Modern research continues to explore the therapeutic potential of substituted purines, with chloropurines and methylpurines being of particular interest. 6-Chloropurine (B14466), for instance, is a key intermediate in the synthesis of a wide variety of 6-substituted purine derivatives with potential therapeutic applications, including antitumor activity. The chlorine atom at the 6-position is a good leaving group, facilitating the introduction of various functional groups.
Methylpurines, on the other hand, are studied for their diverse biological roles. For example, N-methylpurine-DNA glycosylase (MPG) is a DNA repair enzyme that removes certain alkylated purines from DNA. The study of methylpurine derivatives helps in understanding DNA damage and repair mechanisms. Furthermore, the strategic placement of methyl groups on the purine ring can influence the molecule's binding affinity to specific biological targets, such as protein kinases. The combination of chloro and methyl substitutions on the purine scaffold offers a rich area for medicinal chemistry research, aiming to develop more potent and selective therapeutic agents. nih.gov
Specific Research Focus on 2-Chloro-9-methyl-9H-purin-6-amine within the Purine Analogue Field
Within the vast family of purine analogues, this compound has emerged as a compound of interest in specific areas of biochemical research. Its unique substitution pattern, featuring a chlorine atom at the C2 position, an amino group at the C6 position, and a methyl group at the N9 position, confers specific chemical and biological properties.
One of the notable biological activities of this compound is its potent inhibition of xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout and are associated with other pathological states. nih.gov The inhibitory action of this compound on this enzyme suggests its potential as a lead compound for the development of new treatments for hyperuricemia and related disorders.
While extensive clinical research on this compound is not widely documented in publicly available literature, its role as a research chemical and a building block in medicinal chemistry is significant. The presence of the chloro group at the 2-position and the amino group at the 6-position makes it a versatile precursor for the synthesis of more complex 2,6,9-trisubstituted purine derivatives. These derivatives are being investigated for a range of pharmacological activities, including their potential as kinase inhibitors. The N9-methylation also plays a crucial role in modulating the biological activity and selectivity of purine analogues.
The study of related compounds further underscores the research potential of the 2-chloro-adenine scaffold. For instance, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (Cl-F-araA), a deoxyadenosine (B7792050) analog, has demonstrated potent antiproliferative activity against human colon tumor cell lines. nih.gov This highlights the potential for 2-chloro substituted purine nucleosides in cancer chemotherapy. The investigation of compounds like this compound contributes to a deeper understanding of the structure-activity relationships of purine analogues, paving the way for the design of novel therapeutic agents with improved efficacy and selectivity.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 7013-21-0 |
| Molecular Formula | C₆H₆ClN₅ |
| Molecular Weight | 183.60 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Chloro-9-methyladenine, N6-Methyl-2-chloroadenine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKMJLOOAHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220410 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-21-0 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis Strategies for 2-Chloro-9-methyl-9H-purin-6-amine
The construction of the this compound framework is predominantly achieved through the derivatization of readily available purine (B94841) compounds. These methods are designed to introduce the chloro and methyl groups at the correct positions of the purine ring, followed by the installation of the amine group at the 6-position.
Synthesis from 6-Chloropurine (B14466) Derivatives
A common and effective strategy for the synthesis of this compound begins with precursors that already possess a chlorine atom at the 6-position of the purine ring. This approach leverages the reactivity of the C6-chloro group for subsequent amination.
The introduction of a methyl group at the N9 position of the purine ring is a critical step. Direct alkylation of 6-chloropurine derivatives often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. ub.edu The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used. ub.edu
To enhance the regioselectivity for N9-alkylation, various conditions have been optimized. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown to provide excellent results. ub.edu Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times, favoring the formation of the N9-alkylated product. ub.edu Another approach involves the use of β-cyclodextrin, which can block the N7 position of the purine ring, leading to high N9-selectivity.
The choice of alkylating agent and reaction conditions plays a crucial role in the outcome of the methylation. The table below summarizes various conditions explored for the N-alkylation of 6-chloropurine.
| Alkylating Agent | Base | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Isopropyl bromide | (Bu)4NOH | Microwave | Optimized | N9-isopropylpurine | High | ub.edu |
| tert-Butyl bromide | (Bu)4NOH | Microwave | Optimized | No reaction | - | ub.edu |
| Methyl Iodide | K2CO3 | DMF | Room Temp | N9-methyl-6-chloropurine | - | researchgate.net |
| Bromomethylcyclopropane | K2CO3 | DMF | Room Temp, 12h | N9-cyclopropylmethyl-2,6-dichloropurine | - | researchgate.net |
The introduction of a chlorine atom at the 2-position of the purine ring is another key transformation. This can be achieved through various chlorination methods. One common approach involves the use of phosphoryl chloride (POCl3), often in the presence of a phase transfer catalyst like methyltriethylammonium chloride, to chlorinate guanine (B1146940) derivatives. google.comgoogleapis.com The reaction can be carried out in a polar inert organic solvent such as acetonitrile. googleapis.com
Another strategy involves the direct chlorination of 2-amino-6-substituted purines. For instance, 2-amino-6-chloropurine (B14584) can be synthesized by reacting a 2,9-diacylated guanine derivative with a chlorinating agent. google.com The process for preparing 2-amino-6-chloropurine can involve reacting guanine with a chlorinating agent in the presence of a phase transfer catalyst. googleapis.com
Alternative Synthetic Routes to this compound
Beyond the conventional pathways, alternative synthetic strategies have been developed. One such method involves the enzymatic synthesis of related 2-chloropurine nucleosides, which can then be chemically modified. mdpi.com For example, transglycosylation reactions using recombinant E. coli nucleoside phosphorylases have been employed to synthesize 2-chloro-6-substituted arabinonucleosides. mdpi.com
Another approach involves the direct C-H cyanation of purines, which can then be converted to other functional groups. mdpi.com While not a direct synthesis of the target compound, this highlights the potential for late-stage functionalization of the purine core.
Multi-step Synthesis Strategies
The synthesis of this compound is often accomplished through a multi-step sequence starting from more readily available precursors like 2,6-dichloropurine (B15474). A typical sequence involves:
Selective N9-methylation of 2,6-dichloropurine: This step introduces the methyl group at the desired nitrogen atom. As with 6-chloropurine, this reaction can produce a mixture of N7 and N9 isomers, and conditions are optimized to favor the N9 product. ub.edu
Selective amination at the C6-position: The chlorine atom at the C6 position is more reactive than the one at the C2 position. This allows for selective substitution with an amine, such as methylamine (B109427), to introduce the 6-amino group. chemicalbook.com
Final transformation to introduce the 2-chloro group if not already present.
A common multi-step synthesis starts with 2,6-dichloropurine, which is first methylated at the N9 position. The resulting 2,6-dichloro-9-methylpurine is then selectively reacted with an amine at the C6 position to yield this compound.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound, advanced techniques are being explored. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the N-alkylation of purines. ub.edu
Catalysis also plays a crucial role in optimizing these syntheses. The use of phase transfer catalysts in chlorination reactions enhances reactivity and facilitates the process. google.comgoogleapis.com For N-alkylation, Lewis acids like SnCl4 have been used to catalyze the reaction of N-trimethylsilylated purines with alkyl halides, offering a method for regioselective substitution. nih.govacs.org
Furthermore, flow chemistry presents a promising avenue for the continuous and scalable production of purine derivatives, offering better control over reaction parameters and potentially higher yields and purity.
Utilization of Phase Transfer Catalysis in Chlorination Reactions
Phase transfer catalysis (PTC) represents an effective methodology for carrying out reactions between reactants located in different phases. In the context of purine synthesis, PTC is particularly useful for chlorination reactions, which are often foundational steps in creating versatile intermediates.
A notable application involves the preparation of 2-amino-6-chloropurine from a 2,9-diacylated guanine derivative. google.com This process employs a chlorinating agent, such as phosphorus oxychloride, in the presence of a phase transfer catalyst containing chloride ions. google.com The catalyst facilitates the reaction between the aqueous and organic phases, enhancing reaction rates and efficiency. Following the chlorination, the acyl groups at the N-9 and C-2 positions are removed through hydrolysis to yield the final product. google.com This method underscores the utility of PTC in overcoming solubility issues inherent in purine chemistry. google.com
Key Features of PTC in Purine Chlorination:
| Feature | Description | Reference |
| Reactant | 2,9-diacylated guanine derivative | google.com |
| Chlorinating Agent | Phosphorus oxychloride | google.com |
| Catalyst | Phase transfer catalyst with chloride ions (e.g., methyltriethylammonium chloride) | google.com |
| Benefit | Enables reaction between immiscible reactants, improving reaction efficiency. | google.com |
Microwave-Assisted Synthesis of Purine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of a wide array of N-heterocycles, including purine derivatives. rsc.orgmdpi.com
The application of microwave irradiation can significantly enhance the efficiency of cyclocondensation and cycloaddition reactions, which are crucial for constructing the purine core. rsc.org For instance, the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been successfully achieved using microwave-assisted chemistry. nih.gov This approach simplifies synthetic protocols by reducing the number of steps and the time required for synthesis. nih.gov In the synthesis of purine nucleosides, microwave assistance has been instrumental in preparing series of compounds based on 6-chloropurine and 2-acetamido-6-chloropurine (B1275489) linked to various sugar residues. rsc.org
Regioselective Synthesis and Isomer Control
Controlling the position of substitution on the purine ring is a critical aspect of its synthetic chemistry. The inherent electronic properties of the purine scaffold can lead to a mixture of isomers, making regioselective synthesis a significant challenge.
A direct C-H cyanation of purines has been developed that demonstrates the principles of regioselectivity. mdpi.com The outcome of the reaction, specifically the position of cyanation, can be directed by the nature of the substituents already present on the purine ring. For example, an electron-donating group like diethylamino at the C-6 position can switch the regioselectivity of the reaction from the C-8 position to the C-2 position of the purine. mdpi.com This highlights the ability to control the formation of specific isomers by manipulating the electronic character of the purine core. This level of control is essential for the targeted synthesis of specific purine derivatives.
Process Optimization for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product in any chemical synthesis. For purine derivatives, this can involve adjusting reaction times, temperatures, and purification methods.
In the synthesis of 2-amino-6-chloropurine via chlorination of a diacylated guanine, reaction time is a key parameter, typically ranging from half an hour to under 30 hours. google.com Subsequent hydrolysis steps are also crucial for removing protecting groups and isolating the pure product. google.com As mentioned previously, the use of microwave-assisted synthesis is a significant process optimization, often leading to substantial improvements in reaction yields and a reduction in the formation of byproducts. rsc.orgnih.govrsc.org The purification of purine derivatives frequently involves techniques such as column chromatography to isolate the target compound from reaction mixtures and achieve high purity. nih.gov
Derivatization and Modification of this compound
The this compound scaffold serves as a versatile platform for the introduction of a wide array of functional groups. The chlorine atom at the C-2 position and the amine at the C-6 position are key sites for chemical modification, allowing for the synthesis of diverse libraries of purine derivatives.
Introduction of Diverse Substituents at C-6 and N-9 Positions
The ability to introduce a variety of substituents at the C-6 and N-9 positions of the purine ring is fundamental to exploring the chemical space around this scaffold. nih.gov The synthesis of 6-cyano-9-(aryl)-9H-purine derivatives illustrates the derivatization at both the C-6 and N-9 positions. researchgate.net Similarly, linking different sugar moieties to the N-9 position of 6-chloropurine has been shown to be a viable strategy for creating novel nucleoside analogues. rsc.org The nature of the substituent at both the C-6 and N-9 positions can be tuned to modulate the biological and chemical properties of the resulting molecules. rsc.orgnih.gov
Examples of Derivatization at C-6 and N-9 Positions:
| Position | Substituent Type | Example Compound/Derivative | Reference |
| C-6 | Cyano | 6-cyano-9-(aryl)-9H-purine | researchgate.net |
| C-6 | Amine | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | nih.gov |
| N-9 | Aryl | 6-cyano-9-(aryl)-9H-purine | researchgate.net |
| N-9 | Isopropyl | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | nih.gov |
| N-9 | Glycosyl | N7-linked 2-acetamido-α-D-mannosylpurine | rsc.org |
Amination Reactions at C-6
The chlorine atom at the C-6 position of a purine ring is a good leaving group, making it susceptible to nucleophilic substitution, particularly with amines. This reactivity allows for the straightforward introduction of various amino groups at this position.
A common method involves the reaction of a 2,6-dichloropurine derivative with an appropriate amine. For example, reacting 2,6-dichloro-9-isopropyl-9H-purine with ethylamine (B1201723) hydrochloride or methylamine hydrochloride yields the corresponding 6-amino-substituted purines. nih.govnih.gov These reactions are typically carried out in a suitable solvent like DMF and in the presence of a base to neutralize the HCl generated. nih.govnih.gov Furthermore, enzymatic methods have been developed for the synthesis of 2-chloropurine arabinonucleosides that feature chiral amino acid amides at the C-6 position, showcasing a highly selective and stereospecific approach to C-6 amination. mdpi.com The direct amination of 6-chloro-8-cyanopurine with diethylamine (B46881) has also been reported as an effective method. mdpi.com
Alkylation and Arylation at N-9
The N-9 position of the purine ring is a common site for alkylation and arylation, often leading to thermodynamically more stable products compared to other nitrogen positions. Direct alkylation of 6-substituted purines, such as 6-chloropurine, with alkyl halides typically results in a mixture of N-7 and N-9 isomers, with the N-9 regioisomer predominating. nih.gov To achieve regioselective N-9 alkylation, specific synthetic strategies can be employed. For instance, reacting a silylated purine derivative with an alkyl halide can favor the formation of the N-9 isomer. nih.gov The synthesis of N-9 alkylated 6-chloropurines, like the isopropyl derivative, has been achieved by reacting 2,6-dichloropurine with the corresponding amine, which simultaneously introduces the alkyl group at N-9 and the amino group at C-6. nih.govresearchgate.net While these examples use an isopropyl group, the underlying principles apply to the synthesis of the 9-methyl derivative.
Synthesis of Phosphonamidate Derivatives for Biological Evaluation
Phosphonamidate derivatives of purines are synthesized to explore their potential as bioactive molecules. The synthesis of a diisopropyl phosphonate (B1237965) derivative of a related compound, (R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methylphosphonate, highlights a common synthetic route. researchgate.net This process demonstrates the modification of a side chain attached at the N-9 position to include a phosphonate group. researchgate.net Such syntheses are crucial for developing new therapeutic agents, and the methods are applicable to this compound for creating novel phosphonamidate analogs for biological screening.
Formation of Organometallic Complexes with Transition Metals
The nitrogen atoms within the purine ring system are capable of coordinating with transition metals to form organometallic complexes. While specific studies on this compound complexes were not prominently detailed in the reviewed literature, the fundamental structure of purines allows them to act as ligands. The formation of such complexes can be limited with certain purine derivatives. For example, attempts at allylation of 6-halopurines in the presence of a cobalt complex have been noted as a method for regioselective N-7 alkylation, indicating an interaction between the purine and the transition metal. nih.gov The rich coordination chemistry of purines suggests that this compound can serve as a ligand, with potential coordination sites at N-1, N-3, and N-7, leading to novel materials with interesting catalytic or electronic properties.
Analytical and Characterization Techniques in Purine Synthesis Research
Rigorous analytical and characterization techniques are essential to confirm the identity, purity, and structure of synthesized purine derivatives.
Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of purine derivatives.
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. For a closely related analog, 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals: a triplet for the ethyl CH₃, a doublet for the isopropyl CH₃ groups, a multiplet for the ethyl CH₂, a septet for the isopropyl CH, a broad singlet for the NH, and a singlet for the C8-H proton of the purine ring. nih.gov The differentiation between N-7 and N-9 isomers can be confirmed using ¹³C NMR, particularly by observing the chemical shift of the C5 carbon, which is typically around 132 ppm for N-9 alkylated 6-chloropurines. nih.gov
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying the main product and any process-related impurities, even at low levels. azerbaijanmedicaljournal.net This method was used to identify a diamide (B1670390) byproduct in the synthesis of a related N-acylated purine derivative. azerbaijanmedicaljournal.net
Below is a table summarizing the ¹H NMR spectral data for an analogous compound.
| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NHCH₂CH₃ | 1.30 | t | 7.3 |
| CH(CH₃ )₂ | 1.57 | d | 6.6 |
| NHCH₂ CH₃ | 3.72 | m | |
| CH (CH₃)₂ | 4.80 | septet | 6.9 |
| NH CH₂CH₃ | 5.84 | bs | |
| NC8H N | 7.76 | s | |
| Data for 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. nih.gov |
Chromatographic Purity Assessment (HPLC, TLC)
Chromatographic techniques are vital for assessing the purity of synthesized compounds and for separating mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of purine derivatives. bldpharm.com Coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both quantification and identification of components in a reaction mixture. azerbaijanmedicaljournal.net
Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary purity checks due to its simplicity and speed.
Column Chromatography: This technique is used for the purification of the desired product from reaction mixtures. For instance, a crude product containing a mixture of N-methyl and N,N-dimethyl derivatives of a purine was successfully separated using column chromatography on silica (B1680970) gel. nih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. The crystal structures of several 2-chloro-9-alkyl-9H-purin-6-amine analogs have been determined, confirming their molecular geometry. nih.govresearchgate.netnih.gov
In the case of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the purine unit is essentially planar. nih.govresearchgate.net The crystal structure reveals that molecules are connected by weak intermolecular N—H···N and C—H···π interactions. nih.govresearchgate.net Similarly, the analysis of 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine shows that the imidazole (B134444) and pyrimidine (B1678525) rings are nearly planar. nih.gov This technique is the gold standard for confirming the absolute structure of novel purine derivatives.
The table below presents crystallographic data for two analogous compounds.
| Parameter | 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine nih.gov | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine nih.govresearchgate.net |
| Formula | C₁₀H₁₄ClN₅ | C₁₀H₁₄ClN₅ |
| Molar Mass | 239.71 | 239.71 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 12.0483 (3) | 8.1385 (2) |
| b (Å) | 8.7689 (2) | 9.6245 (2) |
| c (Å) | 11.5538 (3) | 14.8388 (3) |
| β (°) ** | 109.965 (3) | 92.997 (2) |
| Volume (ų) ** | 1147.30 (5) | 1160.72 (4) |
| Z | 4 | 4 |
| Temperature (K) | 120 | 120 |
Biological Activities and Mechanistic Studies
Anticancer Activity of Purine (B94841) Analogues
Purine analogues exert their anticancer effects through a variety of mechanisms that disrupt the normal lifecycle of cancer cells. Their structural similarity to endogenous purines, such as adenine (B156593) and guanine (B1146940), allows them to be recognized and utilized by cellular machinery, leading to the inhibition of critical pathways.
Inhibition of DNA Synthesis and Replication
A primary mechanism by which purine analogues exhibit anticancer activity is through the inhibition of DNA synthesis and replication. These synthetic compounds can act as antimetabolites, interfering with the production of DNA and RNA precursors. Once inside a cell, purine analogues can be metabolized into fraudulent nucleotides. These unnatural nucleotides can then compete with their natural counterparts, such as dATP and dGTP, for incorporation into the growing DNA chain by DNA polymerases.
For instance, analogues like fludarabine (B1672870) are known to inhibit multiple DNA polymerases, DNA primase, and DNA ligase I, enzymes that are highly active during the S phase of the cell cycle. This leads to a retardation of DNA chain elongation and, consequently, an arrest of DNA replication. While direct studies on 2-Chloro-9-methyl-9H-purin-6-amine are not extensively documented, its structural similarity to other purine antimetabolites suggests it may share the ability to interfere with DNA synthesis.
Induction of Apoptosis in Cancer Cell Lines
The induction of programmed cell death, or apoptosis, is a key therapeutic goal in cancer treatment. Purine analogues have been shown to be potent inducers of apoptosis in various cancer cell lines. The incorporation of these analogues into DNA can trigger DNA damage responses that, if irreparable, lead to the initiation of the apoptotic cascade.
For example, the purine analogue fludarabine is known to activate apoptosis, which may be its primary mode of action. nih.gov Similarly, studies on other synthetic purine derivatives have demonstrated a correlation between their anticancer activity and their capacity to induce apoptosis. bldpharm.com In acute myeloid leukemia (AML) cell lines, the combination of the purine analogue fludarabine with other agents has been shown to induce apoptosis. nih.gov Although specific studies detailing the apoptotic effects of this compound are scarce, it is plausible that it could function through similar pathways.
Cell Cycle Arrest Mechanisms
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Purine analogues can intervene in this process by causing cell cycle arrest at various checkpoints. By inhibiting DNA synthesis, these compounds can trigger cellular surveillance mechanisms that halt the cell cycle to allow for DNA repair. If the damage is too extensive, the cell may be directed towards apoptosis.
Treatment of cancer cells with purine analogues often leads to an accumulation of cells in the S phase or at the G1/S boundary, indicative of DNA synthesis inhibition. researchgate.net For example, bendamustine, which has purine analogue-like properties, can induce a late S-phase arrest. broadpharm.com Some novel synthetic carbazole (B46965) derivatives have been shown to cause an increase in the population of cells arrested at the sub-G1 and S phases. google.com While the specific effects of this compound on the cell cycle have not been detailed, this remains a probable mechanism of its potential anticancer activity.
Interaction with Kinases and Signaling Pathways
Protein kinases are crucial regulators of a wide array of cellular processes, including cell growth, proliferation, and survival. Their deregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. The purine scaffold is recognized as a "privileged structure" in kinase inhibitor design. mdpi.com
Numerous purine analogues have been developed as potent kinase inhibitors. mdpi.comnih.gov For example, some purine-based molecules have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Others, such as IC87114, are selective inhibitors of phosphoinositide 3-kinase (PI3K) delta, a key component of signaling pathways involved in B-cell malignancies. nih.gov Given its core purine structure, this compound has the potential to interact with and inhibit the activity of various kinases, thereby disrupting cancer cell signaling pathways.
Antiproliferative Effects in Various Tumor Cell Lines
The ultimate goal of anticancer agents is to inhibit the proliferation of tumor cells. Purine analogues have demonstrated broad antiproliferative activity against a range of human cancer cell lines.
| Compound/Analogue Class | Cell Line(s) | Observed Effect | Reference |
| 2,6-dichloro-9H-purine derivatives | MCF-7, HCT-116, A-375, G-361 | Potent cytotoxicity (IC₅₀ in µM range) | koreascience.kr |
| 6-substituted 2-oxo-purine nucleosides | Various tumor cell lines | Cytotoxicity (variable ED₅₀ values) | |
| 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol | MCF-7 | Cell cycle arrest and apoptosis | google.com |
| Bendamustine | HBL-2, B104, Namalwa, U266 | Late S-phase arrest, apoptosis | broadpharm.com |
DNA Crosslinking Mechanisms
Certain anticancer agents function by creating covalent bonds between DNA strands, known as crosslinks. These lesions are highly cytotoxic as they block DNA replication and transcription. Some purine analogues, particularly those with alkylating functionalities, can lead to the formation of DNA crosslinks.
For example, bendamustine, which contains a purine-like ring and an alkylating group, is known to cause DNA damage. broadpharm.com Other agents, like cisplatin, though not a purine analogue, exert their effect by forming interstrand and intrastrand DNA cross-links. nih.gov While there is no direct evidence to suggest that this compound acts as a DNA crosslinking agent, this mechanism is a possibility for purine derivatives, especially if they are metabolized to reactive intermediates.
Enzyme Inhibition and Modulation
The structural framework of this compound lends itself to interactions with a range of enzymes, particularly those that recognize purine-based substrates.
Purine nucleoside analogs are recognized for their significant impact on nucleotide metabolism, often leading to broad antitumor activity. These compounds can disrupt the synthesis of DNA and induce apoptosis, which are key mechanisms in targeting rapidly proliferating cancer cells. medchemexpress.com While direct studies on this compound's specific effects on nucleotide metabolism are not extensively detailed in the available literature, the activities of structurally similar purine analogs suggest a potential for such interactions. Adenosine (B11128) analogs, for instance, have been shown to influence processes like smooth muscle vasodilation and cancer progression. medchemexpress.com
The purine scaffold is a common feature in many protein kinase inhibitors. Research has demonstrated that purine derivatives can be potent inhibitors of various kinases. For instance, novel purine-based compounds have been identified as inhibitors of protein kinase CK2α, a kinase implicated in various cellular functions and diseases. nih.gov The inhibitory activity of these purine derivatives is influenced by the nature and position of substituents on the purine ring.
A related compound, 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, is a known potent and selective inhibitor of the δ isoform of PI3K (PI3Kδ). nih.gov Furthermore, certain 2,6,9-trisubstituted purine derivatives have demonstrated proapoptotic effects on leukemia cell lines. mdpi.com These findings highlight the potential of the purine core, as present in this compound, to serve as a basis for the development of targeted kinase inhibitors.
Table 1: Examples of Purine Derivatives and their Protein Kinase Inhibitory Activity
| Compound/Derivative Class | Target Kinase(s) | Observed Effect | Reference |
| Purine-based derivatives | Protein Kinase CK2α | Inhibition | nih.gov |
| 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one | PI3Kδ | Potent and selective inhibition | nih.gov |
| 2,6,9-trisubstituted purines | Not specified | Proapoptotic effects on HL-60 cells | mdpi.com |
Acetylcholinesterase (AChE) inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the management of conditions like Alzheimer's disease. nih.gov While the purine scaffold is a versatile pharmacophore, there is currently a lack of specific studies in the reviewed literature that investigate or establish this compound as an inhibitor of acetylcholinesterase. General research into AChE inhibitors has focused on various chemical scaffolds, but direct evidence linking this specific purine derivative to AChE inhibition is not presently available. nih.gov
Adenosine receptors, which are G protein-coupled receptors, are crucial regulators of numerous physiological processes. nih.govacs.org The structural characteristics of this compound suggest its potential to interact with these receptors. Indeed, studies on 2,6,9-trisubstituted adenines have revealed their activity as adenosine receptor antagonists. nih.gov
The presence of a chlorine atom at the 2-position of the purine ring has been shown to be a significant factor in modulating the binding affinity of these compounds at adenosine receptors. Specifically, for N6-unsubstituted derivatives, the 2-chloro substitution can lead to a two- to threefold increase in affinity for the A1, A2A, and A3 adenosine receptors, and an increase in potency at the A2B receptor when compared to the unsubstituted counterparts. nih.gov Furthermore, research on 2-aryl-9-methyl-6-morpholinopurine derivatives has demonstrated that while 9-methylpurine (B1201685) derivatives are generally less potent, they exhibit greater selectivity as adenosine receptor antagonists. nih.gov
Table 2: Effect of Substitution on Adenosine Receptor Affinity
| Compound Feature | Receptor Subtype(s) | Effect on Affinity/Potency | Reference |
| Chlorine at 2-position (N6-unsubstituted) | A1, A2A, A3 | Two- to threefold increase in affinity | nih.gov |
| Chlorine at 2-position (N6-unsubstituted) | A2B | Increased potency | nih.gov |
| 9-methyl substitution (in 2-aryl-6-morpholinopurines) | General | Generally less potent, but more selective | nih.gov |
Other Reported Biological Effects
Beyond specific enzyme and receptor interactions, the broader biological impact of purine derivatives continues to be an active area of investigation.
Inflammation is a complex biological response, and various signaling pathways are involved in its regulation. Some purine derivatives have been explored for their anti-inflammatory potential. For example, a novel class of 9-cinnamyl-9H-purine analogues has been designed and shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory process. nih.gov One of the compounds in this series significantly inhibited the production of nitric oxide and pro-inflammatory cytokines in LPS-induced macrophages. nih.gov Although these findings are for structurally related compounds, they suggest that the purine core of this compound could potentially be a scaffold for developing new anti-inflammatory agents.
Antioxidant Activities
Direct studies on the antioxidant activities of this compound are not extensively documented. However, the purine scaffold is a core component of endogenous molecules with significant roles in managing oxidative stress. Purines such as guanine and its nucleoside, guanosine (B1672433), have demonstrated neuroprotective effects that are partly attributed to their antioxidant properties. mdpi.com These compounds can counteract oxidative damage by reducing the production of reactive oxygen species (ROS) and improving mitochondrial function. mdpi.com The final product of purine metabolism in humans, uric acid, is also a well-known and potent antioxidant. nih.govnih.gov
Neuroprotective Effects
While specific neuroprotective effects of this compound have not been explicitly detailed, the broader class of purine nucleosides, including adenosine and guanosine, are recognized for their roles in neuroprotection and neuroregeneration. nih.govnih.gov A closely related compound, 2-chloroadenosine (B27285), which is a metabolically stable analog of adenosine, has been shown to exert potent effects on the central and peripheral nervous systems. harvard.edu It is known to have neuroprotective and anticonvulsant effects in vivo. abcam.cn
The neuroprotective actions of purine analogs are often mediated through the activation of adenosine receptors. nih.gov These receptors are involved in a multitude of physiological responses, including the modulation of heart rhythm and neuronal activity. nih.gov The relationship between adenosine receptors and neurotrophic factors like brain-derived neurotrophic factor (BDNF) further underscores the potential for purine analogs to influence neuronal survival and function. nih.gov Given that this compound shares the 2-chloropurine core with neuroactive compounds like 2-chloroadenosine, it is plausible that it could exhibit some degree of neuroprotective activity, likely through interaction with purinergic signaling pathways. Further research would be necessary to confirm and characterize such effects.
Mechanisms of Action at a Molecular and Cellular Level
The molecular and cellular mechanisms of action for this compound have not been directly elucidated. However, based on the extensive research into other purine analogs, several key mechanisms can be proposed.
Incorporation into DNA/RNA
A primary mechanism of action for many purine analogs, particularly those used in anticancer therapy, is their incorporation into nucleic acids. cancer.govwikipedia.org These analogs, by mimicking natural purines (adenine and guanine), can be processed by cellular enzymes and incorporated into DNA and RNA. nih.govmedscape.com For example, thioguanine, a thiol derivative of guanine, is converted to its corresponding deoxynucleotide triphosphate and subsequently incorporated into DNA, which is believed to be its primary mechanism of cytotoxicity. nih.gov Similarly, fludarabine, another purine analog, is incorporated into both DNA and RNA, leading to the inhibition of DNA and RNA synthesis and the activation of apoptosis. medscape.com
The incorporation of these analogs can lead to several detrimental effects for the cell, including the termination of DNA chain elongation and the induction of mutations. nih.gov While it has not been established that this compound itself is incorporated into nucleic acids, its structural similarity to natural purines suggests that this could be a potential mechanism of action, particularly if it is metabolized into a nucleoside or nucleotide form within the cell.
| Purine Analog | Mechanism of Action | Effect |
| Thioguanine | Incorporation into DNA and RNA. nih.gov | Cytotoxicity. nih.gov |
| Fludarabine | Inhibition of DNA polymerases, DNA primase, and DNA ligase I; incorporation into DNA and RNA. wikipedia.orgmedscape.com | Inhibition of DNA and protein synthesis; apoptosis. medscape.com |
| Cladribine (B1669150) | Incorporation into DNA, leading to inhibition of DNA synthesis and repair. mdpi.com | Cell death, particularly in lymphocytes. mdpi.com |
This table presents data for related purine analogs to infer potential mechanisms for this compound.
Modulation of Cellular Signaling Pathways
Purine analogs frequently exert their effects by modulating cellular signaling pathways, often by interacting with purinergic receptors. The related compound, 2-chloroadenosine, is a well-characterized adenosine receptor agonist. tocris.cominnospk.com Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play crucial roles in various physiological processes. nih.gov
Activation of these receptors by an agonist like 2-chloroadenosine initiates intracellular signaling cascades. For instance, the activation of certain adenosine receptors can lead to the modulation of adenylyl cyclase activity, which in turn alters the intracellular concentration of the second messenger, cyclic AMP (cAMP). nih.govnih.govyoutube.com This can subsequently affect the activity of protein kinase A (PKA) and lead to a variety of cellular responses, including changes in ion channel activity, gene expression, and metabolism. youtube.com Given the structural similarities, it is conceivable that this compound could also interact with purinergic receptors and modulate these or other signaling pathways.
| Compound | Receptor Affinities (Ki values) |
| 2-Chloroadenosine | A1: 300 nM, A2A: 80 nM, A3: 1900 nM. tocris.cominnospk.com |
This table shows the receptor binding affinities for the related compound 2-chloroadenosine.
Role of Reactive Chlorinated Species and Oxidative Stress
The presence of a chlorine atom in this compound raises the possibility of involvement of reactive chlorinated species and oxidative stress in its mechanism of action. Inhalation of chlorine gas, for example, leads to the formation of hypochlorous acid (HOCl) in the airways, which can cause oxidative stress and inflammation. nih.gov Disinfection by-products from water chlorination have also been shown to induce oxidative stress and DNA damage. researchgate.netplos.org
Reactive chlorine species can react with a variety of biomolecules, including lipids and proteins. researchgate.net The chlorination of lipids can lead to the formation of chlorohydrins and lipid peroxidation products, while the reaction with amino acid residues in proteins can result in their modification and inactivation, leading to protein unfolding and aggregation. researchgate.net Although these mechanisms are described for simpler chlorinated compounds, it is possible that under certain metabolic conditions, the chlorine atom of this compound could participate in similar reactions, contributing to cellular stress and toxicity. Further investigation is required to determine if this is a relevant mechanism for this specific compound.
Structure Activity Relationship Sar Studies
Impact of Substituents at Position 2
The C-2 position of the purine (B94841) ring is a critical site for modification, and the nature of the substituent at this position can significantly alter the biological profile of the molecule.
The presence of a chlorine atom at the C-2 position of the purine ring is known to enhance the potency of certain purine derivatives. nih.gov For instance, 2-chloroadenosine (B27285) demonstrates greater potency compared to its parent compound, adenosine (B11128). nih.gov This enhancement in activity is often attributed to the electron-withdrawing nature of the chloro group, which can influence the electron distribution within the purine ring and affect its binding affinity to target proteins. nih.gov The introduction of a chlorine atom can also increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. In some cases, chlorination is a crucial factor for the biological activity of a compound. eurochlor.org
The chloro substituent can also play a role in directing the regioselectivity of further chemical modifications. For example, in the synthesis of 2,6,9-trisubstituted purines, the presence of a chloro group at C-2 influences the outcome of subsequent reactions. nih.govrsc.org
Replacing the chloro group at the C-2 position with other substituents leads to a wide range of biological activities, highlighting the importance of this position in SAR studies. The nature of the substituent can determine whether a compound acts as an agonist or an antagonist at purine receptors. nih.gov
Here's a summary of how different substituents at C-2 can affect purine activity:
| Substituent at C-2 | Effect on Biological Activity | Reference |
| Iodine | Can enhance selectivity for certain biological targets. nih.gov | nih.gov |
| Cyano group | Can lead to agonist activity when combined with certain N6-substitutions. nih.gov | nih.gov |
| Large, hydrophobic carbon chains (without conjugated bonds) | May reduce agonist effects. nih.gov | nih.gov |
| Substituents that increase resonance | Can favor agonist action by augmenting electron delocalization. nih.gov | nih.gov |
| Carbon-based substituents | Can be introduced via methods like non-aqueous diazotization or palladium-catalyzed alkynylation. nih.gov | nih.gov |
Research has shown that substituents at the C-8 position generally have a stronger influence on the electronic structure of the purine ring compared to those at the C-2 position. acs.org However, the electronic effects of C-2 substituents are still significant and play a crucial role in fine-tuning the biological activity of purine derivatives. acs.org
Influence of Methylation at Position 9
Alkylation at the N-9 position of the purine ring is a common strategy to modify the physicochemical properties and biological activity of these compounds.
The methylation of the N-9 position in 2-chloro-6-aminopurine to form 2-Chloro-9-methyl-9H-purin-6-amine significantly impacts its properties. N-alkylation, in general, increases the lipophilicity of purine derivatives. This increased lipophilicity can enhance the molecule's ability to penetrate biological membranes, potentially leading to improved bioavailability and cellular uptake.
The N-9 alkyl group can also influence binding interactions with target proteins. The size and nature of the alkyl group can affect the orientation of the purine ring within a binding pocket, leading to altered affinity and selectivity. nih.gov For instance, in the development of purine-based inhibitors, the N-9 substituent is often varied to optimize interactions with the target enzyme. Regioselective N-9 alkylation is a key synthetic step, and various methods have been developed to achieve this with high efficiency, sometimes using microwave irradiation or phase-transfer catalysts to favor the desired N-9 isomer over the N-7 isomer. ub.eduresearchgate.net
The presence of a methyl group at the N-9 position distinguishes 9-methylpurine (B1201685) derivatives from their 9H-purine counterparts, which have a hydrogen atom at this position. This seemingly small difference can lead to significant changes in biological activity.
Here's a comparison of key properties:
| Property | 9-Methylpurine Derivatives | 9H-Purine Analogues | Reference |
| Tautomerism | Fixed N-9 substitution prevents tautomerization to the N-7 isomer. | Can exist in tautomeric forms (N7-H and N9-H). | researchgate.net |
| Lipophilicity | Generally more lipophilic. | Generally less lipophilic. | researchgate.net |
| Biological Activity | Often exhibit different or enhanced biological activities due to altered binding and solubility. | Can have distinct biological profiles. | nih.gov |
Studies comparing 9-substituted purines with their unsubstituted N-9 counterparts have revealed differences in their inhibitory activities against various enzymes and receptors. For example, in a study of 9-deazaguanine (B24355) analogs, the specific substituent at the 9-position significantly influenced the potency of the compounds as inhibitors of purine nucleoside phosphorylase. nih.gov The methylation at N-9 can lock the molecule in a specific conformation that is more favorable for binding to a particular biological target.
Modifications at Position 6 (Amination and other Derivatizations)
The amino group at the C-6 position of this compound is a key feature that can be modified to generate a diverse range of derivatives with varied biological activities.
The synthesis of 6-substituted purines often starts from commercially available materials like 2-amino-6-chloropurine (B14584). researchgate.net The chloro group at C-6 is a versatile handle for introducing various substituents through nucleophilic substitution reactions. For instance, amination reactions with different amines can be performed to introduce a variety of functional groups at this position. researchgate.net
The nature of the substituent at C-6 has a profound impact on the biological activity of the purine derivative. For example, different substitutions at this position have led to the discovery of compounds with antifungal and other therapeutic properties. researchgate.net The combination of modifications at C-2, N-9, and C-6 allows for the creation of a vast chemical space of purine derivatives, each with its own unique biological profile. nih.gov
The following table summarizes some modifications at the C-6 position and their potential outcomes:
| Modification at C-6 | Synthetic Precursor | Potential Biological Activity | Reference |
| Amination with various amines | 2,6-Dichloropurine (B15474) | Varied, depending on the amine used. researchgate.net | researchgate.net |
| Substitution with morpholine | 2,6-Dichloropurine | Can lead to derivatives with potential antiviral activity. researchgate.net | researchgate.net |
| Introduction of aryl groups | 6-Arylpurine nucleosides | Can be further modified to create fluorescent polycyclic purines. nih.gov | nih.gov |
These modifications highlight the versatility of the purine scaffold in medicinal chemistry and the importance of systematic SAR studies in the development of new therapeutic agents.
Role of the Amine Group in Biological Interactions
The exocyclic amine group at the C-6 position of the purine ring is a critical determinant of biological activity. This group is a key site for hydrogen bonding, enabling interactions with biological targets such as enzymes and receptors. In many purine derivatives, this amine group acts as a hydrogen bond donor, a fundamental interaction for molecular recognition.
The significance of the C-6 substituent is highlighted in studies where modifications at this position drastically alter biological outcomes. For instance, the introduction of an amino group is essential for the activity of certain purine nucleoside analogues that target indolent lymphoid malignancies through mechanisms like apoptosis induction and DNA synthesis inhibition. medchemexpress.commedchemexpress.com Furthermore, synthetic 6- and 9-substituted purine derivatives have been investigated for their antitumor and antiviral properties. researchgate.net The ability to form conjugates with amino acids and peptides at the C-6 position further underscores the amine group's role as a versatile anchor for creating derivatives with diverse biological profiles, including potential antitumor agents. researchgate.net
In the context of adenosine deaminase (ADA) resistance, a crucial factor for the efficacy of many nucleoside analogues, modifications at the C-6 position are a known strategy to prevent deamination. nih.gov The introduction of various substituents at C-6 can render the nucleosides resistant to the catabolic action of ADA, thereby prolonging their therapeutic effect. nih.gov
Impact of Different Amines at C-6 on Activity Profiles
The nature of the amine substituent at the C-6 position significantly influences the biological activity profile of 2-chloropurine derivatives. Research has shown that varying the amine moiety—from simple alkylamines to more complex cyclic or chiral structures—can modulate potency and selectivity against different biological targets.
For example, in the development of antiviral agents, a series of (S,Z)-2-aminopurine methylenecyclopropane (B1220202) analogues with various N(6)-alkyl substituents were synthesized. The nucleophilic displacement of the chlorine at C-6 with different amines (allyl-, propargyl-, cyclopropylmethyl-, isopropyl-, benzyl-, cyclohexyl-, and 2-hydroxyethylamine) resulted in compounds with a range of antiviral activities against herpesviruses and hepatitis B virus. nih.gov This demonstrates that even subtle changes in the steric and electronic properties of the C-6 amine can have a profound impact on biological function.
In the realm of anticancer research, a study on 2,6,9-trisubstituted purines as potential antitumor compounds found that an arylpiperazinyl system connected at position 6 of the purine ring is beneficial for cytotoxic activity. mdpi.comnih.gov This indicates that a more complex, bulky amine substituent at C-6 can enhance anticancer effects. The following table illustrates the cytotoxic activity of some C-6 substituted 2-chloropurine derivatives against the HL-60 cancer cell line.
Table 1: Cytotoxicity of C-6 Substituted 2-Chloropurine Derivatives against HL-60 Cancer Cell Line
| Compound | C-6 Substituent | IC₅₀ (µM) |
|---|---|---|
| 4a | 4-methylpiperazin-1-yl | >100 |
| 4b | 4-ethylpiperazin-1-yl | >100 |
| 4h | 4-(2-methoxyphenyl)piperazin-1-yl | 14 |
| 4j | 4-(4-fluorophenyl)piperazin-1-yl | 10 |
| 4r | 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl | 27 (against CACO2) |
Data sourced from a study on 2,6,9-trisubstituted purine derivatives as antitumor compounds. mdpi.com
Furthermore, the introduction of chiral amino acid amides at the C-6 position of 2-chloropurine arabinonucleosides has been explored. While these modifications rendered the nucleosides resistant to adenosine deaminase, most of the synthesized compounds did not exhibit significant antiproliferative activity. mdpi.com However, a serine derivative showed notable activity, suggesting that specific chiral amino acid moieties at C-6 can be compatible with biological activity. nih.govmdpi.com
Tautomerism and its Biological Implications
Purine bases, including 6-aminopurine derivatives like this compound, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, differing in the position of protons and double bonds. nih.gov For adenine (B156593) and its analogues, the most common form is the amino tautomer, which is in equilibrium with the less frequent imino tautomer. nih.govyoutube.com
While the amino form is predominant under physiological conditions, the transient formation of the imino tautomer can have significant biological consequences. nih.gov This is because the hydrogen bonding pattern of the imino form is different from that of the amino form. For instance, in DNA, a tautomeric shift in adenine can lead to mispairing with cytosine instead of thymine, potentially causing mutations during replication. youtube.com
In the context of drug-receptor interactions, the ability of this compound to exist in different tautomeric forms could influence its binding to target proteins. The specific tautomeric state of the molecule at the active site of an enzyme or the binding pocket of a receptor can affect the binding affinity and specificity. The cellular environment can also influence the tautomeric equilibrium. It has been proposed that some ribozymes and riboswitches utilize the minor tautomeric forms of their ligands to carry out their biological functions. nih.gov Therefore, the potential for tautomerism in this compound is a crucial factor to consider when evaluating its mechanism of action.
Stereochemical Considerations and Enantiomeric Effects (if applicable to derivatives)
When chiral centers are introduced into derivatives of this compound, stereochemistry becomes a critical factor influencing biological activity. The differential effects of enantiomers or diastereomers are well-documented for many biologically active compounds, and purine derivatives are no exception. nih.gov
Chirality can be introduced at various positions, for example, by attaching a chiral substituent at the C-6 position or by using a chiral moiety at the N-9 position. Studies on purine nucleosides and their analogues bearing chiral substituents have shown that these compounds hold promise for the targeted therapy of cancer, metabolic disorders, and neuronal diseases due to their enhanced selectivity for receptors of the purinergic signaling system. nih.gov
For instance, the synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at the C-6 position has been investigated. nih.govmdpi.com The stereochemistry of the amino acid can influence the interaction of the resulting nucleoside with its biological target. Similarly, the effects of chiral isomers of 9-(2-hydroxy-3-nonyl)adenines (EHNA) on purine metabolism have been studied. The different isomers showed varying potencies as inhibitors of adenosine deaminase, with (+)-EHNA being the most potent. nih.gov This highlights that there is not always a direct correlation between the potency of enzyme inhibition and the secondary effects on metabolism, and that stereochemistry plays a complex role. nih.gov
The introduction of a chiral hydroxyethyl (B10761427) linker in purine derivatives has also been explored. The stereochemistry of the hydroxyl group, in conjunction with the nature of other substituents, was found to influence the cytostatic activity of these compounds. mdpi.com These findings underscore the importance of considering stereochemical aspects in the design and development of new purine-based therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are powerful tools for understanding the structural requirements for the biological activity of purine derivatives and for designing new, more potent compounds. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For 2,6,9-trisubstituted purines, 3D-QSAR studies have been successfully employed to analyze the structural requirements for antitumor activity. mdpi.comnih.gov In one such study, 3D-QSAR models revealed that the cytotoxicity of the compounds was better explained by steric properties (70% contribution) than by electronic properties (30% contribution). mdpi.comnih.gov This suggests that the size and shape of the substituents are more critical for activity than their electron-donating or -withdrawing nature. The models indicated that an arylpiperazinyl system at the C-6 position is favorable for cytotoxic activity, whereas bulky substituents at the C-2 position are detrimental. mdpi.comnih.gov
Computational studies have also been used to design selective A2A adenosine receptor antagonists based on the 9H-purine scaffold. nih.gov By modeling the binding of known antagonists, researchers were able to design new compounds with high affinity and selectivity for the A2A subtype. nih.gov These computational approaches, in conjunction with synthetic chemistry and biological testing, provide a rational basis for the optimization of lead compounds and the discovery of novel therapeutic agents based on the this compound scaffold.
Research Methodologies and Experimental Approaches
In Vitro Biological Evaluation Models
In vitro studies provide the initial assessment of a compound's biological activity in a controlled laboratory setting. These assays are fundamental for screening large numbers of derivatives and for elucidating their mechanisms of action at the cellular and molecular levels.
Cell Culture Assays for Antiproliferative Activity
The potential of purine (B94841) analogues to inhibit cell growth, a key characteristic of anticancer agents, is frequently evaluated using cell culture assays. The MTT and Trypan Blue exclusion assays are two commonly employed methods.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
The Trypan Blue exclusion test is a dye exclusion method used to count viable cells. nih.gov This method is based on the principle that live cells possess intact cell membranes that exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue. nih.govthermofisher.com By counting the number of stained and unstained cells, the percentage of viable cells can be calculated. nih.gov
Studies on related purine derivatives have demonstrated the utility of these assays. For instance, certain 2,6,9-trisubstituted purines have shown notable antiproliferative activity against various human tumor cell lines. nih.gov For example, olomoucine (B1683950) II, a 2,6,9-trisubstituted purine, has been evaluated for its in vitro anticancer activity across a panel of tumor cell lines. nih.gov Similarly, derivatives of 2,6-dichloro-9H-purine have been identified as potent cytotoxic agents against several cancer cell lines, with their IC₅₀ values determined through antiproliferative assays. nih.gov
Enzyme Inhibition Assays
Many purine analogues exert their biological effects by inhibiting specific enzymes. Enzyme inhibition assays are therefore critical for understanding their mechanism of action and for optimizing their selectivity and potency. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.
For example, purine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The inhibitory activity of olomoucine II against CDK2, CDK7, and CDK9 has been characterized, revealing its specificity for these enzymes. nih.gov The development of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as inhibitors of deubiquitinating enzymes (USPs) also highlights the use of enzyme assays to identify potent and selective inhibitors. nih.gov
The general procedure for an enzyme inhibition assay involves incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is a standard measure of its potency.
Radioligand Binding Assays for Receptor Interactions
Radioligand binding assays are a powerful tool for studying the interaction of compounds with specific receptors. These assays use a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the binding of an unlabeled test compound to the receptor.
This technique is particularly relevant for purine derivatives that target adenosine (B11128) receptors. For instance, the binding affinities of 2-n-butyl-9-methyl-8- nih.govnih.govbldpharm.comtriazol-2-yl-9H-purin-6-ylamine and its analogues for the A(2A) adenosine receptor subtype were determined using radioligand binding assays. nih.gov These assays helped identify compounds with high affinity and selectivity for the A(2A) receptor. nih.gov Real-time radioligand binding studies can also be employed to determine the association and dissociation rate constants of a compound, providing a more detailed understanding of its binding kinetics. acs.org
The basic principle of a competitive radioligand binding assay involves incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases, allowing for the determination of the test compound's binding affinity (Ki).
Antiviral Activity Assays
The antiviral potential of purine analogues is often assessed using plaque reduction and yield reduction assays. These assays measure the ability of a compound to inhibit the replication of a virus in cell culture.
A plaque reduction assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC₅₀). researchgate.net In this assay, a monolayer of host cells is infected with a virus, and then overlaid with a semi-solid medium containing the test compound. The virus replicates and spreads to adjacent cells, forming localized areas of cell death or "plaques." The number of plaques is counted, and the reduction in plaque formation in the presence of the compound is a measure of its antiviral activity. researchgate.net
A virus yield reduction assay is another method to evaluate antiviral efficacy. nih.gov In this assay, cell cultures are infected with a virus and then treated with the test compound. After a single replication cycle, the amount of new virus produced (the "yield") is quantified. nih.gov A reduction in the virus yield in the presence of the compound indicates antiviral activity. nih.gov
Carbocyclic analogues of 2-amino-6-substituted-purines have been evaluated for their in vitro activity against herpes simplex virus, type 1 (HSV-1) using such assays. nih.gov These studies identified several derivatives with significant antiviral activity. nih.gov
Antimicrobial Susceptibility Testing
The antimicrobial activity of purine derivatives can be determined using various susceptibility testing methods. These methods assess the ability of a compound to inhibit the growth of or kill microorganisms, including bacteria and fungi.
A common method is the broth microdilution method , which is used to determine the minimum inhibitory concentration (MIC) of a compound. In this assay, serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.
For example, the antimicrobial activities of side-chain derivatives of eurotiumide A were evaluated against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) and Porphyromonas gingivalis. nih.gov Similarly, new amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide were tested for their antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. researchgate.net
In Vivo Studies and Preclinical Development (if applicable to derivatives)
For instance, preclinical studies of cladribine (B1669150), a purine analogue, have investigated its synergistic effects with other anticancer drugs. nih.gov Another example is the in vivo evaluation of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), which demonstrated significant antitumor activity against various human tumor models in mice. nih.gov These studies often involve administering the compound to tumor-bearing animals and monitoring tumor growth and survival rates.
The selection of an appropriate animal model is crucial and depends on the disease being targeted. For anticancer studies, human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used. For antiviral studies, animals are infected with the target virus before being treated with the test compound.
The data gathered from these preclinical studies are critical for determining whether a drug candidate has the potential to be safe and effective in humans and for guiding the design of future clinical trials.
Computational Chemistry and Molecular Modeling
Computational techniques are integral to modern drug discovery and are extensively applied to the study of purine derivatives. These methods provide insights into molecular interactions that are difficult to obtain through experimental means alone.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For purine derivatives, docking studies are frequently used to understand their interactions with biological targets such as protein kinases. These studies can reveal key binding modes and amino acid residues involved in the interaction. tpcj.orgresearchgate.net For example, docking simulations of purine analogs into the active sites of cyclin-dependent kinases (CDKs) can elucidate the structural basis for their inhibitory activity. tpcj.orgresearchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov In the context of purine chemistry, MD simulations can be used to verify the stability of a ligand-receptor complex predicted by docking studies. nih.gov These simulations provide a more dynamic picture of the binding interactions and can help to refine the understanding of the mechanism of action at the atomic level.
In silico screening involves the use of computational methods to search large databases of compounds for potential drug candidates. This approach allows researchers to prioritize which compounds to synthesize and test, saving time and resources. researchgate.net Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique used in the design of purine derivatives. nih.gov
3D-QSAR models, for instance, have been successfully used to guide the design of new Bcr-Abl inhibitors based on the purine scaffold. nih.gov These models can identify the structural features that are crucial for biological activity. nih.govresearchgate.net Virtual screening, another powerful in silico tool, can be used to identify novel purine-based inhibitors from large compound libraries. nih.gov
Table 2: Computational Approaches in Purine Derivative Research
| Methodology | Application | Outcome |
| Molecular Docking | Predicts ligand binding orientation in a target's active site. | Identification of key interactions and binding affinity. nih.govtpcj.org |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-target complex. | Assessment of complex stability and dynamic interactions. nih.gov |
| QSAR | Relates chemical structure to biological activity. | Predictive models for designing more potent compounds. nih.govresearchgate.net |
| Virtual Screening | Screens large compound libraries for potential hits. | Identification of novel lead compounds for further development. nih.gov |
Advanced Methodologies in Purine Chemistry Research
The field of purine chemistry is continually evolving, with new synthetic and design strategies emerging to create novel and more effective compounds. numberanalytics.com
Recent advances in the synthesis of purines include the use of microwave-assisted synthesis, which can accelerate reaction times and improve yields. numberanalytics.com Catalytic methods, employing transition metals, have also been developed to enhance the efficiency and selectivity of purine synthesis. numberanalytics.com
A significant strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. mdpi.com This approach has been applied to purine chemistry to develop compounds with enhanced biological activity. mdpi.comresearchgate.net For example, hybrid molecules incorporating both purine and pyrimidine (B1678525) scaffolds have been designed as potential anticancer agents. mdpi.com Another innovative approach is scaffold hopping, which aims to identify new chemical structures with similar biological activity to known active compounds. rsc.orgrsc.org These advanced methodologies are expanding the chemical space of purine derivatives and paving the way for the discovery of next-generation therapeutics. nih.govresearchgate.net
Chemical-Enzymatic Synthesis for Labeled Purines
The synthesis of modified purines, including isotopically labeled versions for tracking and mechanistic studies, can be efficiently achieved through combined chemical and enzymatic methods. A key approach involves the use of nucleoside phosphorylases (NPs) to catalyze transglycosylation reactions, which allows for the creation of novel nucleosides from a purine base and a sugar donor.
A notable example of this methodology is the enzymatic synthesis of 2-chloropurine arabinonucleosides, which are structural analogs of adenosine. mdpi.comnih.gov This process utilizes recombinant E. coli nucleoside phosphorylases in a transglycosylation reaction. To drive the reaction toward the synthesis of the desired arabinonucleoside product, a technique known as arsenolysis is employed. In the presence of arsenate, the starting riboside forms an unstable intermediate, α-D-ribose-1-arsenate, which favors the formation of the more stable arabinoside product. mdpi.com This chemo-enzymatic strategy effectively shifts the reaction equilibrium, increasing the yield of the target compound. mdpi.comnih.gov
This method has been successfully used to synthesize a series of 2-chloropurine nucleosides bearing chiral amino acid amides at the C6 position. mdpi.com These syntheses highlight the versatility of the enzymatic approach in creating complex purine derivatives that would be challenging to produce through purely chemical means. The synthesized nucleosides were also found to be resistant to degradation by E. coli adenosine deaminase, an important characteristic for biological studies. mdpi.comnih.gov
Table 1: Key Aspects of Chemical-Enzymatic Synthesis of 2-Chloropurine Nucleosides
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme Used | Recombinant E. coli nucleoside phosphorylases | mdpi.comnih.gov |
| Reaction Type | Transglycosylation | mdpi.comnih.gov |
| Key Technique | Arsenolysis to shift reaction equilibrium | mdpi.com |
| Starting Material Example | 2-chloropurine ribosides with chiral amino acid amides at C6 | mdpi.com |
| Product Example | 6-N-[L-alanylamido]-2-chloro-9-β-D-arabinofuranosylpurine | mdpi.com |
| Advantage | Overcomes unfavorable equilibrium and allows synthesis of complex analogs. | mdpi.com |
Reconstructive Synthesis Approaches
Reconstructive synthesis represents a strategic approach to building the purine core by assembling it from simpler cyclic precursors rather than modifying a pre-existing purine. This allows for the introduction of substituents and specific functionalities in a controlled manner.
One documented reconstructive method for a related compound, 2-aminopurine, involves a multi-step process starting from pyrimidine derivatives. nih.gov The key steps in this synthetic pathway are:
Creation of a condensed polyazotic heterocyclic structure : A tetrazolo[1,5-a]pyrimidine (B1219648) intermediate is synthesized.
Transformation into a triaminopyrimidine : The tetrazolopyrimidine is reduced to form a triaminopyrimidine. nih.gov
Cyclization to form the purine ring : The resulting vicinal diamine group on the pyrimidine is cyclized using a reagent like triethylorthoformate to construct the imidazole (B134444) portion of the purine ring system. nih.gov
Another reconstructive strategy involves building the pyrimidine ring onto a substituted imidazole precursor. This approach has been used for the synthesis of N-7-substituted purines. mdpi.com Starting with a functionalized imidazole, the pyrimidine ring is formed through cyclization reactions, leading to the final purine structure. mdpi.com These methods provide versatile pathways to purine derivatives that may not be easily accessible through direct substitution on the purine core itself.
Use of Chemical Probes to Investigate Biological Pathways
Purine analogs, particularly those with substitutions at the C2 and C6 positions like 2-Chloro-9-methyl-9H-purin-6-amine, serve as valuable chemical probes for exploring and modulating biological pathways. Their structural similarity to endogenous purines such as adenine (B156593) allows them to interact with a wide range of biological targets. wikipedia.org
Derivatives of 2-chloroadenine (B193299) have been shown to possess significant biological activity. For instance, 2-chloroadenine (CAde) is readily metabolized within cells. Studies have shown that it is phosphorylated, likely by adenine phosphoribosyltransferase, to form chloro-adenosine triphosphate (chloro-ATP). nih.gov This metabolite can accumulate in cells and induce apoptosis, making CAde and its derivatives useful tools for studying programmed cell death pathways. nih.gov The cytotoxic effects have been demonstrated in B-cell chronic lymphocytic leukemia (B-CLL) lymphocytes. nih.gov
Furthermore, 2-chloropurine derivatives have been developed as specific ligands for cell surface receptors. A series of 2-chloropurine ribonucleosides with chiral amino acid amides at the C6 position were synthesized and evaluated as agonists for A₁ adenosine receptors (A₁ARs). nih.gov Certain derivatives, particularly those with tyrosine, valine, and serine residues, were identified as partial agonists, demonstrating their utility in probing receptor function. nih.gov In another context, 2,6-dihalopurines have been identified as inhibitors of stomatal opening in plants, suggesting they interfere with pathways related to plasma membrane H+-ATPase phosphorylation. researchgate.net These examples underscore the role of the 2-chloro-purine scaffold in developing chemical probes to dissect complex biological processes.
Table 2: Examples of 2-Chloropurine Derivatives as Chemical Probes
| Compound Class | Biological Target/Pathway | Investigated Effect | Source(s) |
|---|---|---|---|
| 2-Chloroadenine (CAde) | Cellular metabolism, Apoptosis | Metabolized to Chloro-ATP, induces apoptosis in leukemia cells | nih.gov |
| 2-Chloropurine Ribonucleoside Amides | A₁ Adenosine Receptors (A₁ARs) | Act as partial agonists, modulating receptor activity | nih.gov |
Future Directions and Therapeutic Potential
Design and Synthesis of Novel 2-Chloro-9-methyl-9H-purin-6-amine Analogues
The design of novel analogues of this compound is centered on the strategic modification of its purine (B94841) core to enhance biological activity and selectivity. The purine ring offers numerous reactive sites for chemical alteration, allowing for the generation of diverse compound libraries. nih.gov Synthetic strategies often begin with a pre-existing purine structure, such as 2,6-dichloropurine (B15474), which allows for sequential substitutions. nih.gov
Key areas for modification on the this compound scaffold include:
The C2 Chlorine: The chlorine atom at the C2 position is a crucial feature. Introducing a halogen at this position can render the resulting nucleoside analogue resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA), thereby prolonging its intracellular activity. nih.gov Future designs may explore the substitution of chlorine with other halogens or small functional groups to modulate this effect and interaction with target proteins.
The C6 Amino Group: The amine at the C6 position is a key site for derivatization. Analogues can be created by introducing various substituents, such as chiral amino acid amides, which can influence the compound's biological profile. nih.gov
The N9-Methyl Group: The methyl group at the N9 position is significant for the molecule's interaction with its biological targets. Synthesizing analogues with different alkyl or aryl groups at this position can alter the compound's lipophilicity and steric properties, potentially leading to improved absorption, distribution, and target engagement. researchgate.net For instance, the synthesis of 9-alkyl purines is a common strategy in purine chemistry. sigmaaldrich.com
The C8 Position: The C8 position of the purine ring is another site amenable to substitution. The introduction of aryl groups at this position has been explored in other purine derivatives to develop compounds with improved anticancer properties. acs.org
The synthesis of these new analogues can be achieved through various established and emerging chemical methods. For example, a one-pot condensation reaction using catalysts like cellulose (B213188) sulfuric acid provides an efficient and environmentally friendly route to 6-chloro-8-substituted-9H-purine derivatives. researchgate.net Such methodologies are crucial for rapidly generating a diverse range of compounds for biological screening.
Exploration of New Pharmacological Targets
While purine analogues are well-known for interfering with DNA replication and repair, leading to their use as anticancer agents, the search for new pharmacological targets is a dynamic area of research. wikipedia.org For this compound and its future derivatives, several promising avenues exist.
N6-Methyladenosine (m6A) Regulators: The structural similarity of this compound to N6-methyladenosine (m6A) suggests that its analogues could target the machinery that regulates m6A modifications on RNA. nih.govnih.gov N6-methyladenosine is the most common internal modification on eukaryotic mRNA and is regulated by "writer" (methyltransferase), "eraser" (demethylase), and "reader" proteins. nih.govfrontiersin.org Dysregulation of these proteins is implicated in various cancers, making them attractive therapeutic targets. nih.govnih.gov Developing small molecules that inhibit or modulate these m6A regulators could offer a novel therapeutic strategy against cancer. nih.govresearchgate.net
Enzymes of Purine Metabolism: Beyond DNA synthesis, purine analogues can act as inhibitors of key enzymes in purine metabolism. nih.gov While some analogues are designed to resist enzymatic degradation, others can be developed to specifically inhibit enzymes like purine nucleoside phosphorylase (PNP), which could be beneficial in treating T-cell proliferative disorders. mdpi.com
Adenosine Receptors: Adenosine and its analogues are known to interact with adenosine receptors, which play roles in various physiological processes. nih.gov Designing purine derivatives that act as selective agonists or antagonists for specific adenosine receptor subtypes (e.g., A3 adenosine receptor agonists with antitumor activity) is an active area of research. nih.gov
Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and overcome drug resistance, purine analogues are increasingly being used in combination with other drugs. nih.gov This approach has proven successful in treating various hematologic malignancies. nih.gov For instance, purine analogues like fludarabine (B1672870) and cladribine (B1669150) have been effectively combined with alkylating agents (e.g., cyclophosphamide), corticosteroids, and monoclonal antibodies like Rituximab. nih.govnih.gov
The rationale for these combinations includes:
Synergistic Cytotoxicity: Combining drugs with different mechanisms of action can lead to a greater cancer cell kill than either agent alone.
Overcoming Resistance: Cancer cells can develop resistance to a single agent. Using a combination of drugs can target multiple pathways, making it more difficult for resistance to emerge.
Dose Reduction and Reduced Toxicity: In some cases, combination therapy allows for the use of lower doses of each agent, which can lead to a reduction in dose-limiting toxicities. For example, combining 6-mercaptopurine (B1684380) with allopurinol (B61711) requires a significant dose reduction of the former to avoid toxicity due to reduced drug catabolism. nih.gov
Future research will likely focus on identifying novel synergistic combinations for derivatives of this compound. This could involve combining them with targeted therapies, immunotherapies, or other emerging classes of anticancer drugs.
Development of Targeted Delivery Systems (if applicable to derivatives)
A significant challenge with many potent drugs, including purine analogues, is delivering them to the target site without causing systemic toxicity. Targeted drug delivery systems (TDDS) offer a promising solution to this problem. dovepress.commdpi.comyoutube.comyoutube.com For derivatives of this compound, several strategies could be employed:
Prodrugs: One common issue with purine analogues is limited solubility. mdpi.com This can be overcome by creating a prodrug, which is an inactive or less active precursor that is converted into the active drug within the body. A well-known example is the development of fludarabine monophosphate (Fludara IV) from its less soluble parent compound. mdpi.comnih.gov
Nanoparticle-Based Delivery: Encapsulating purine analogues within polymer-based nanoparticles is a versatile strategy to improve their therapeutic index. nih.gov Nanocarriers can:
Protect the drug from degradation in the bloodstream.
Enhance drug solubility and stability.
Potentially reduce toxic side effects. nih.gov
Be engineered for targeted delivery to specific tissues or cells, such as cancer cells, by attaching targeting ligands to their surface (active targeting). dovepress.com
Accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect (passive targeting).
Polymeric nanoparticles have been shown to augment the antiviral and antiproliferative effects of other purine derivatives. nih.gov
Addressing Challenges in Purine Analogue Development
The development of new purine analogues is not without its hurdles. Several key challenges must be addressed to bring new derivatives of this compound to the clinic:
Drug Resistance: Cancer cells can acquire resistance to purine analogues through various mechanisms, including mutations in the target proteins. acs.org The development of next-generation analogues aims to overcome these resistance mechanisms.
Toxicity: Purine analogues can be associated with significant side effects, most notably myelosuppression (suppression of the bone marrow) and immunosuppression. nih.govnih.gov Neurotoxicity has also been reported, particularly at higher doses. ascopubs.org Future drug design will focus on creating analogues with a better safety profile.
Limited Solubility and Formulation: As mentioned, poor solubility can hinder the clinical development of a drug. mdpi.com Innovative formulation strategies and the development of prodrugs are essential to overcome this challenge. nih.gov
Metabolic Instability: Some purine analogues can be rapidly metabolized and inactivated in the body. nih.gov Designing compounds that are resistant to metabolic enzymes, such as adenosine deaminase, is a key consideration. nih.gov
Broader Implications for Medicinal Chemistry and Drug Discovery
The study and development of compounds like this compound have broader implications for the fields of medicinal chemistry and drug discovery. The purine ring is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govbenthamdirect.comeurekaselect.comnih.gov
Research into this class of compounds contributes to:
A deeper understanding of the structure-activity relationships (SAR) of purine derivatives, which can guide the design of future drugs. nih.govbenthamdirect.com
The discovery of novel biological targets and pathways that can be modulated for therapeutic benefit. nih.govbenthamdirect.com
The development of new synthetic methodologies that can be applied to other classes of heterocyclic compounds. nih.gov
The ongoing exploration of purine-based scaffolds, including derivatives of this compound, continues to be a fruitful area of research, with the potential to yield new treatments for a wide array of diseases, from cancer to viral infections and autoimmune disorders. nih.goveurekaselect.com
Q & A
Basic: What are reliable synthetic routes for 2-Chloro-9-methyl-9H-purin-6-amine?
A common approach involves alkylation and substitution reactions starting from purine scaffolds. For example:
- Step 1 : Methylation at the N9 position using reagents like methyl iodide under basic conditions (e.g., NaH in DMF).
- Step 2 : Chlorination at C2 via nucleophilic displacement using POCl₃ or PCl₅ in anhydrous conditions.
- Key purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- Validation : Confirm purity via HPLC (>98%) and structural identity using ¹H/¹³C NMR (e.g., δ ~8.3 ppm for H8 proton) .
Basic: How should researchers characterize this compound spectroscopically?
- ¹H NMR : Look for signals corresponding to the methyl group at N9 (δ ~3.5–3.8 ppm, singlet) and aromatic protons (e.g., H8 at δ ~8.3 ppm).
- ¹³C NMR : Confirm C2-Cl substitution (C2 resonance ~150–155 ppm) and N-methylation (C9 resonance ~35–40 ppm).
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₇ClN₅: calc. 192.0345) .
Basic: What crystallization strategies improve structural validation?
- Solvent selection : Ethanol or acetonitrile are preferred for slow evaporation due to their polarity and compatibility with purine derivatives.
- Crystallography tools : Use SHELXL for small-molecule refinement and Mercury CSD for void analysis and packing visualization .
- Example: Single-crystal X-ray diffraction confirmed a planar purine core with Cl and methyl groups in orthogonal planes .
Advanced: How do substituents at C2 and N9 modulate biological activity?
- C2 substituents : Chlorine enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., AChE inhibition ). Bulkier groups (e.g., phenethyl) may sterically hinder binding.
- N9 alkyl chain length : Methyl groups minimize steric effects, while longer chains (e.g., isopropyl) can alter pharmacokinetics (logP) .
- SAR studies : Compare IC₅₀ values in analogs like 9-isopropyl or 9-benzyl derivatives to identify activity trends .
Advanced: How can tautomerism impact reactivity in functionalization?
- Tautomeric equilibria : N-Methoxy-9-methyl analogs show imino/amino tautomer ratios influenced by C2 substituents. Electron-withdrawing groups (e.g., Cl) stabilize amino tautomers, altering alkylation sites (N7 vs. N6) .
- Methodological tip : Use variable-temperature NMR to monitor tautomer dynamics .
Advanced: What crystallographic parameters resolve structural ambiguities?
- Key metrics : Refine anisotropic displacement parameters (ADPs) for Cl and methyl groups.
- Software : SHELXS for structure solution and ORTEP-3 for thermal ellipsoid visualization .
- Case study : A 9-isopropyl analog showed C–Cl bond length of 1.73 Å and C–N–C angles of 123°, consistent with sp² hybridization .
Advanced: How to design assays for acetylcholinesterase (AChE) inhibition?
- Protocol :
- Data interpretation : Correlate inhibitory activity with substituent electronic profiles (Hammett σ values) .
Advanced: What computational methods predict binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
